5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrN2O3 and its molecular weight is 373.206. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiprotozoal Agents
Research on compounds structurally related to "5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide" includes the development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases caused by these pathogens (Ismail et al., 2004).
Synthesis and Crystal Structure
Another study focused on the synthesis, spectroscopic characterization, and crystal structure of a related compound, "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide." This research provides valuable insights into the molecular structure and potential interactions of similar bromo-furan-carboxamide derivatives, which could be relevant for designing compounds with specific biological activities (Anuradha et al., 2014).
Anti-Bacterial Activities
Further research into N-(4-bromophenyl)furan-2-carboxamide derivatives, which share a functional group with the compound of interest, explored their Suzuki-Miyaura cross-coupling synthesis and evaluated their anti-bacterial activities against clinically isolated drug-resistant bacteria. This study demonstrates the potential of furan-carboxamide derivatives in developing new antibacterial agents (Siddiqa et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to target serine/threonine-protein kinases , which play a crucial role in various cellular processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The sm cross-coupling reactions, which this compound might be involved in, are known to affect various biochemical pathways by enabling the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s important to note that the stability and reactivity of similar compounds can be influenced by factors such as the presence of certain functional groups and the ph of the environment .
Result of Action
Similar compounds have been known to exhibit various biological activities, such as antibacterial, antitumor, and anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by the pH of the environment . Additionally, the presence of other compounds, such as palladium catalysts, can influence the compound’s participation in SM cross-coupling reactions .
Properties
IUPAC Name |
5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-15-8-7-14(23-15)17(21)20-11-12-4-3-5-13(10-12)22-16-6-1-2-9-19-16/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJYSNGITTYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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